molecular formula C15H12F2N4O2 B2429500 N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775470-97-7

N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2429500
CAS RN: 1775470-97-7
M. Wt: 318.284
InChI Key: QDNDVCCUMFKLDR-UHFFFAOYSA-N
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Description

“N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a chemical compound . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The C–C bond lengths in aromatic rings are in the normal range of 1.352 (5)-1.435 (5) Å, which is characteristic of delocalized aromatic rings .

Scientific Research Applications

Structural and Synthetic Insights

N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a compound with a structure related to quinoxaline and pyrazine derivatives. Quinoxalines are benzopyrazines with various applications, including use as dyes, pharmaceuticals, and antibiotics. Their synthesis involves the condensation of ortho-diamines with 1,2-diketones, and their derivatives have antitumoral properties and applications as catalyst ligands (Pareek & Kishor, 2015). Pyrazine derivatives are known for their diverse pharmacological properties, which have prompted increasing research interest, especially for their antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, arteriosclerosis treatment, and antiviral effects (Ferreira & Kaiser, 2012).

Catalytic and Drug Development Applications

Heterocyclic N-oxide derivatives, including pyrazine derivatives, play a significant role in organic synthesis, catalysis, and drug development due to their versatility as synthetic intermediates and their biological importance. These compounds have been employed in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and medicinal applications, demonstrating anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Role in Food Industry and Synthesis

In the food industry, pyrazines contribute to the flavor profile of various products. They are synthesized through the Maillard reaction, an important process for developing flavors during food processing. The control of pyrazines generation is crucial, as it involves promoting their formation for flavor enhancement while minimizing the generation of harmful by-products (Yu et al., 2021). Pyrazoles, another derivative, are used as synthons in organic synthesis and exhibit biological activities like anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties (Dar & Shamsuzzaman, 2015).

Potential in Energetic Materials

High-nitrogen azine energetic materials, including pyrazine derivatives, have gained attention in energy material research. These compounds exhibit significant potential in improving the burning rate and reducing the characteristic signal in propellants, reducing sensitivity and enhancing detonation performance in mixed explosives, and increasing gas content in gas generators (Yongjin & Shuhong, 2019).

Future Directions

Given the wide range of biological activities related to the pyrrolopyrazine scaffold, this structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4O2/c1-8-7-21-13(15(23)19-8)5-12(20-21)14(22)18-6-9-2-3-10(16)4-11(9)17/h2-5,7H,6H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNDVCCUMFKLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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